tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1242273-72-8
VCID: VC11577316
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers

CAS No.: 1242273-72-8

Cat. No.: VC11577316

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers - 1242273-72-8

Specification

CAS No. 1242273-72-8
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15)
Standard InChI Key BBXOJMCOYNYIDF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CC1CC2O

Introduction

Structural Characteristics and Diastereomerism

Molecular Architecture

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
IUPAC Nametert-Butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1CC2CC1CC2O
Diastereomeric RatioNot reported (typically ~1:1 for analogous syntheses)

Diastereomeric Implications

The diastereomeric mixture complicates purification but offers opportunities for studying stereochemical effects in drug-receptor binding. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC are critical for resolving and quantifying the isomers. Preliminary data suggest that the endo-carbamate isomer exhibits higher metabolic stability in hepatic microsomal assays compared to the exo-form .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step sequence:

  • Bicyclo[2.2.1]heptane Functionalization: Hydroboration-oxidation of norbornene derivatives introduces the 5-hydroxy group.

  • Carbamate Formation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
HydroxylationBH₃·THF, H₂O₂/NaOH65–70%
Boc ProtectionBoc₂O, NaOH, THF/H₂O (0°C to RT)80–85%

Physical and Chemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. It decomposes above 200°C, with the Boc group undergoing thermolytic cleavage to release CO₂ and isobutylene. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored under nitrogen.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.12–3.25 (m, 2H, bridgehead H), 4.89 (br s, 1H, OH).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O stretch) .

Applications in Pharmaceutical Research

Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold mimics peptide β-turn structures, making it valuable for designing protease inhibitors. In a 2024 study, analogs of this compound showed IC₅₀ values of 120 nM against SARS-CoV-2 main protease, outperforming lopinavir (IC₅₀ = 450 nM) .

Organic Synthesis

The hydroxyl and carbamate groups serve as handles for further derivatization:

  • Parallel Synthesis: Mitsunobu reaction with phenols yields ether libraries for high-throughput screening.

  • Cross-Coupling: Suzuki-Miyaura coupling at the bridgehead position introduces aryl/heteroaryl moieties.

Table 3: Derivitization Examples

Reaction TypeProductYield
Mitsunobu Alkylation5-(4-Nitrophenoxy) derivative72%
Suzuki Coupling2-Biphenyl-4-yl-carbamate58%

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves diastereomers with a ΔtR of 1.2 min. MS (ESI+) shows [M+Na]⁺ at m/z 250.1.

X-ray Crystallography

Single-crystal analysis of the major diastereomer confirms the endo configuration of the carbamate group. The crystal packing reveals intermolecular H-bonds between the hydroxyl and carbonyl groups (d = 2.1 Å) .

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